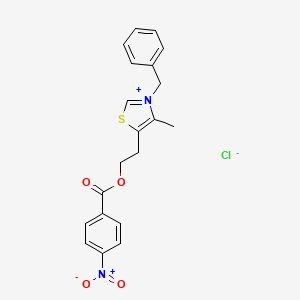

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

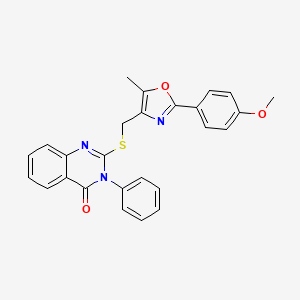

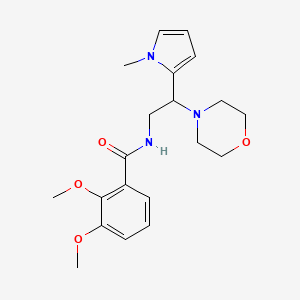

3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolium salt that is commonly used as a catalyst in organic synthesis reactions. In recent years, there has been a growing interest in the potential pharmacological properties of this compound, particularly its ability to act as an inhibitor of certain enzymes.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Complex Formation

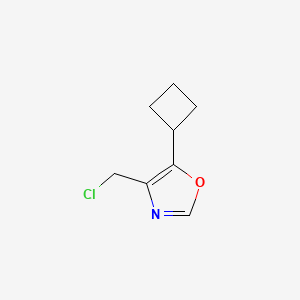

- Research on the synthesis of complex molecules and their potential applications in creating new materials or compounds has been documented. For example, the synthesis of isomaltose derivatives through complex chemical reactions involving nitrobenzoyl components has been explored, highlighting the methodological advancements in chemical synthesis (Koto, Uchida, & Zen, 1972). This area of study could relate to the synthesis processes of compounds like 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride, indicating its potential use in the development of new chemical entities or materials.

Catalytic Applications

- Trinuclear complexes involving chalcogenated N-heterocyclic carbenes have shown efficiency in catalytic applications, such as nitrile-amide interconversion and Sonogashira coupling, demonstrating the importance of such compounds in facilitating or enhancing chemical reactions (Dubey, Gupta, & Singh, 2017). This suggests that related compounds, including this compound, may have potential applications in catalysis or as components of catalytic systems.

Luminescence and Sensing Applications

- Compounds with thiophenyl-derivatized nitrobenzoato antennas have been studied for their luminescence sensitization capabilities for Eu(III) and Tb(III), which could be of interest in the development of new luminescent materials or sensors (Viswanathan & Bettencourt-Dias, 2006). The structural features of this compound may lend it similar properties, making it a candidate for research in these areas.

Potential Anticancer Applications

- The synthesis and characterization of new water-soluble thiosemicarbazone ligands and their copper(II) complexes have been explored for their anticancer properties, demonstrating the role of such compounds in medicinal chemistry (Mirzaahmadi et al., 2019). While this compound is not directly mentioned, its structural complexity suggests potential for exploration in therapeutic contexts, including as part of drug design and discovery efforts.

Mecanismo De Acción

Target of Action

The primary targets of 3-Benzyl-4-methyl-5-(2-((4-nitrobenzoyl)oxy)ethyl)thiazol-3-ium chloride are aliphatic and heterocyclic aldehydes . These aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

This compound acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . This means it speeds up these reactions without being consumed in the process.

Biochemical Pathways

The compound is involved in the acyloin condensation , a type of organic reaction where an aldehyde or ketone is transformed into an α-hydroxy ketone with the help of a catalyst. The downstream effects of this reaction can lead to the formation of various complex organic compounds, contributing to diverse biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the transformation of aliphatic and heterocyclic aldehydes into more complex organic compounds . This can have various downstream effects, depending on the specific biochemical pathways involved.

Propiedades

IUPAC Name |

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 4-nitrobenzoate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O4S.ClH/c1-15-19(27-14-21(15)13-16-5-3-2-4-6-16)11-12-26-20(23)17-7-9-18(10-8-17)22(24)25;/h2-10,14H,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNRMCZRZOVEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2918114.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)

![N-[(4-Methoxyphenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2918133.png)

![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)